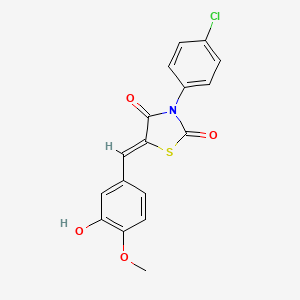![molecular formula C19H15Cl2NO5S2 B5210506 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)
3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied for its use in scientific research. DIDS is a membrane-impermeant inhibitor of anion transporters, and it has been used in a variety of studies to investigate the mechanisms of ion transport across cell membranes.
Mecanismo De Acción
3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide acts as an inhibitor of anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a decrease in the transport of anions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and cell type being studied. In general, this compound has been shown to inhibit the transport of chloride ions, bicarbonate ions, and other anions across cell membranes. This inhibition can lead to changes in cell volume, pH, and ion concentrations, which can have downstream effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for anion transporters, which allows for targeted inhibition of specific transporters. However, this compound is membrane-impermeant, which limits its use in experiments that require intracellular inhibition of anion transport. Additionally, this compound can have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are many future directions for research on 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide and its role in ion transport across cell membranes. One area of interest is the development of more specific inhibitors of anion transporters that can be used in a wider range of experiments. Additionally, there is ongoing research into the role of anion transporters in disease states such as cystic fibrosis and epilepsy, which may lead to new therapeutic targets for these conditions. Finally, the use of this compound in combination with other inhibitors or activators of ion transporters may provide new insights into the complex mechanisms of ion transport across cell membranes.
Métodos De Síntesis
3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting compound is then treated with sulfuric acid to form the final product.
Aplicaciones Científicas De Investigación
3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide has been used in a variety of scientific research applications, particularly in the study of ion transport across cell membranes. It has been used to investigate the mechanisms of chloride transport in red blood cells, the regulation of anion transport in the kidney, and the role of anion transporters in the function of the central nervous system.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO5S2/c1-27-14-7-5-13(6-8-14)22-29(25,26)17-4-2-3-15(11-17)28(23,24)16-9-10-18(20)19(21)12-16/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNQHTRJYHFEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)

![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)



![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

